molecular formula C19H13N3O3 B2923407 5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-32-8

5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2923407
CAS No.: 1021083-32-8
M. Wt: 331.331
InChI Key: JWXWIUQVEARTJJ-UHFFFAOYSA-N
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Description

The compound 5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid belongs to the imidazo[4,5-b]pyridine class, characterized by a bicyclic core fused with an imidazole ring. Its structure includes:

  • 5-position: A 3-hydroxyphenyl substituent, contributing polarity and hydrogen-bonding capacity.
  • 2-position: A phenyl group, enhancing aromatic interactions.

Properties

IUPAC Name

5-(3-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-13-8-4-7-12(9-13)15-10-14(19(24)25)16-18(20-15)22-17(21-16)11-5-2-1-3-6-11/h1-10,23H,(H,24,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXWIUQVEARTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=CC=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the imidazo[4,5-b]pyridine scaffold. Recent advancements have highlighted efficient synthetic routes that utilize environmentally friendly solvents, yielding high purity products suitable for biological evaluation .

Anticancer Properties

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell growth in various cancer cell lines. A notable study demonstrated that certain analogs had IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting a strong potential for further development .

The mechanism underlying the anticancer effects appears to involve the inhibition of tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. Specifically, compounds derived from the imidazo[4,5-b]pyridine framework have been shown to inhibit mammalian tyrosine kinase activity, thereby disrupting cancer cell signaling .

Study 1: Antitumor Activity Assessment

A study conducted on a series of imidazo[4,5-b]pyridine derivatives revealed that this compound exhibited significant cytotoxicity against several cancer cell lines including HT29 (colon cancer) and Jurkat (leukemia) cells. The study reported an IC50 value of approximately 1.98 µg/mL for one derivative, indicating its potential as an effective anticancer agent .

Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis suggested that the presence of specific functional groups on the phenyl rings significantly influenced the biological activity of these compounds. The introduction of electron-donating groups enhanced cytotoxicity, while substitutions at strategic positions improved selectivity towards cancer cells over normal cells .

Data Table: Biological Activity Overview

Compound NameIC50 (µg/mL)Cancer Cell LineMechanism of Action
Derivative A1.61HT29Tyrosine kinase inhibition
Derivative B1.98JurkatApoptosis induction
This compoundTBDTBDTBD

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name / Substituents Molecular Formula Molecular Weight Key Features References
3H-imidazo[4,5-b]pyridine-7-carboxylic acid (base structure) C₇H₅N₃O₂ 163.13 Core structure; density: 1.68 g/cm³, boiling point: 349°C, flash point: 164.8°C .
5-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl) derivative C₂₂H₁₉N₃O₅ 405.4 Ethoxy and methoxy groups enhance lipophilicity; no reported density or boiling point .
5-(3-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl) derivative C₂₁H₁₇N₃O₅ 391.4 Polar hydroxy and methoxy groups; potential for enhanced solubility .
N-(3-Chloro-4-fluorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide C₁₄H₁₀ClFN₄O 305.1 Amide substitution at 7-position reduces acidity; halogenated aryl group improves bioactivity .
2-((1-Methylpiperidin-2-yl)methyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid C₁₄H₁₈N₄O₂ 275.1 Piperidine-methyl group introduces basicity; potential CNS penetration .
5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo derivative (VI143) C₁₄H₁₃FN₄O₂S 320.35 Thioxo group at 2-position enables tautomerism; fluorophenyl enhances stability .

Structural Modifications and Their Impacts

Substituents at the 5-Position
  • Hydroxyphenyl vs. Methoxyphenyl: The target compound’s 3-hydroxyphenyl group (polar, H-bond donor) contrasts with methoxy-substituted analogs (e.g., ), which are less polar but more lipophilic. Hydroxy groups may improve water solubility but reduce metabolic stability .
Modifications at the 7-Position
  • Carboxylic Acid vs. Amide/Ester :
    • The carboxylic acid group (target compound) offers acidity (pKa ~3-4) and ionic interactions, whereas amides () or esters () neutralize this charge, improving membrane permeability but reducing solubility .
Heterocyclic Additions
  • Thioxo Group (VI143) : Introduces sulfur, enabling tautomerism and altering electronic distribution. This may enhance interactions with metal ions or enzyme active sites .

Q & A

Q. What are the common synthetic routes for preparing 5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like pyridine diamines and substituted aldehydes. For example, structurally related imidazo[4,5-b]pyridines are synthesized via phase-transfer catalysis (PTC) with 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) under acidic conditions . Key parameters affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) facilitate cyclization.
  • Reaction time : Extended times (12–24 hours) improve conversion but risk side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromaticity. For example, 1^1H NMR can resolve hydroxyl protons (~5–6 ppm) and phenyl group protons (7–8 ppm) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for structurally similar triazolopyrimidines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for electrophilic attacks .
  • Molecular Docking : Simulates binding affinity to enzymes (e.g., kinases) by aligning the carboxylic acid group with catalytic residues. Use software like AutoDock Vina with force fields adjusted for heterocyclic systems .
  • QSAR Modeling : Correlates substituent effects (e.g., hydroxyl vs. methoxy groups) with bioactivity using regression analysis .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • Dose-Response Replication : Repeat experiments with ≥3 biological replicates to account for variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding variables (e.g., solvent effects in DMSO) .

Q. How can reaction conditions be optimized using factorial design to enhance selectivity for the imidazo[4,5-b]pyridine core?

Methodological Answer:

  • Taguchi or Box-Behnken Designs : Systematically vary factors like temperature (80–120°C), catalyst loading (5–20 mol%), and stoichiometry.
  • Response Surface Methodology (RSM) : Models interactions between variables to maximize yield while minimizing byproducts (e.g., dimerization) .
  • Critical Parameter Identification : Prioritize pH control (e.g., pH 4–6 for cyclization) and inert atmospheres to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., conflicting NMR assignments) for this compound?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm carbon-proton connectivity .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to verify ambiguous peaks.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 7-bromo derivatives) to identify systematic errors .

Structural and Functional Insights

Q. What are the implications of the hydroxyl group at the 3-position on the compound’s solubility and bioactivity?

Methodological Answer:

  • Solubility : The hydroxyl group increases hydrophilicity, enhancing aqueous solubility (test via shake-flask method at pH 7.4).
  • Bioactivity : Hydrogen-bonding with target proteins (e.g., kinases) improves binding affinity. Compare methylated analogs to isolate hydroxyl-specific effects .

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